Cas no 60644-20-4 (1-Deoxyfructosyl-Gly)

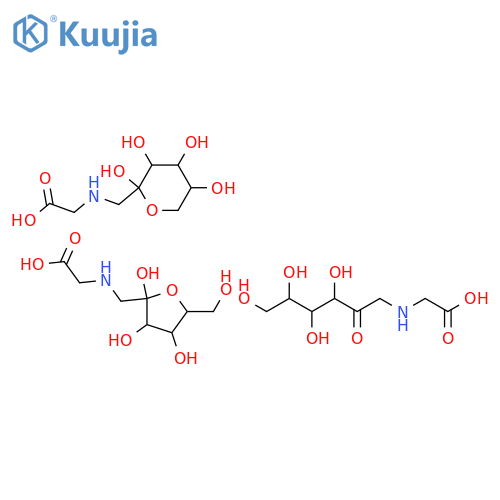

1-Deoxyfructosyl-Gly structure

商品名:1-Deoxyfructosyl-Gly

1-Deoxyfructosyl-Gly 化学的及び物理的性質

名前と識別子

-

- Fructosyl Glycine α/β Mixture (Mixture of Diastereomers)

- Fructosyl Glycine a/ Mixture (Mixture of Diastereomers)

- 1-Deoxyfructosyl-Gly

- N-(1-Deoxy-I(2)-D-fructopyranos-1-yl)glycine

- ({[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)acetic acid

- 2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid

- 60644-20-4

- A-D-fructopyranos-1-yl)glycine

- N-(1-Deoxy-beta-D-fructopyranos-1-yl)glycine

- N-(1-Deoxy-beta-D-fructopyranose-1-yl)glycine

- G90860

- N-(1-Deoxy-

- Glycine, N-(1-deoxy-b-D-fructopyranos-1-yl)-

- FRUCTOSYL GLYCINE ALPHA/BETA

- DTXSID101270881

-

- インチ: 1S/3C8H15NO7/c10-4-2-16-8(15,7(14)6(4)13)3-9-1-5(11)12;10-2-4-6(13)7(14)8(15,16-4)3-9-1-5(11)12;10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h2*4,6-7,9-10,13-15H,1-3H2,(H,11,12);5,7-10,12,15-16H,1-3H2,(H,13,14)

- InChIKey: RKBDWQACGVZWRL-UHFFFAOYSA-N

- ほほえんだ: OCC(C(C(C(CNCC(=O)O)=O)O)O)O.OCC1C(O)C(O)C(CNCC(=O)O)(O)O1.OC1C(O)C(O)C(CNCC(=O)O)(O)OC1

計算された属性

- せいみつぶんしりょう: 237.08485182g/mol

- どういたいしつりょう: 237.08485182g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140Ų

- 疎水性パラメータ計算基準値(XlogP): -5.3

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: >69°C (dec.)

- ふってん: 494.8±45.0 °C at 760 mmHg

- フラッシュポイント: 253.0±28.7 °C

- ようかいど: Water (Slightly)

- じょうきあつ: 0.0±2.9 mmHg at 25°C

1-Deoxyfructosyl-Gly セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Hygroscopic, Refrigerator, under inert atmosphere

1-Deoxyfructosyl-Gly 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F795750-10mg |

Fructosyl Glycine a/b Mixture (Mixture of Diastereomers) |

60644-20-4 | 10mg |

$ 224.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F336554-5mg |

1-Deoxyfructosyl-Gly |

60644-20-4 | 95% | 5mg |

¥1338.90 | 2023-09-02 | |

| FUJIFILM | 339-00821-1mg |

1-Deoxyfructosyl-Gly |

60644-20-4 | 1mg |

JPY 10000 | 2023-09-15 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F336554-25mg |

1-Deoxyfructosyl-Gly |

60644-20-4 | 95% | 25mg |

¥4119.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F336554-10mg |

1-Deoxyfructosyl-Gly |

60644-20-4 | 95% | 10mg |

¥2092.90 | 2023-09-02 | |

| AN HUI ZE SHENG Technology Co., Ltd. | F795750-10mg |

(((2r,3s,4r,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)glycine |

60644-20-4 | 10mg |

¥1800.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | F795750-100mg |

(((2r,3s,4r,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)glycine |

60644-20-4 | 100mg |

¥14400.00 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-490958-10 mg |

Fructosyl Glycine α/β Mixture (Mixture of Diastereomers), |

60644-20-4 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| A2B Chem LLC | AW53985-10mg |

Glycine, N-(1-deoxy-b-D-fructopyranos-1-yl)- |

60644-20-4 | 10mg |

$322.00 | 2023-12-30 | ||

| TRC | F795750-100mg |

Fructosyl Glycine a/b Mixture (Mixture of Diastereomers) |

60644-20-4 | 100mg |

$ 1694.00 | 2023-09-07 |

1-Deoxyfructosyl-Gly 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

60644-20-4 (1-Deoxyfructosyl-Gly) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量